![molecular formula C15H14ClNO2 B1517438 Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- CAS No. 19514-98-8](/img/structure/B1517438.png)
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-
Overview
Description
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- is a useful research compound. Its molecular formula is C15H14ClNO2 and its molecular weight is 275.73 g/mol. The purity is usually 95%.
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Biological Activity
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Properties
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- is characterized by its acetamide functional group and a chloro substituent on the phenyl ring. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological activity.
- Molecular Formula : C15H14ClNO2
- Molecular Weight : 273.73 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Acetamides are known to interact with various enzymes, particularly through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme function, impacting various biochemical pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by modifying key proteins involved in these processes, which can lead to altered cellular responses .
- Antimicrobial Activity : Studies have shown that chloroacetamides exhibit antimicrobial properties, with variations in efficacy based on the position of substituents on the phenyl ring. This suggests that structural modifications can enhance or diminish biological activity .
Table 1: Biological Activity Overview
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Inhibits serine proteases | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Properties
A study evaluated several N-substituted phenyl chloroacetamides for their antimicrobial potential against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity, facilitating membrane penetration .
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that acetamides could effectively inhibit serine proteases by covalently modifying their active sites. This modification alters the catalytic activity of these enzymes, which is crucial in various physiological processes.
5. Dosage Effects and Toxicity
The biological effects of Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- vary significantly with dosage:
- Low Doses : Selective inhibition of target enzymes with minimal toxicity.
- High Doses : Increased risk of hepatotoxicity and nephrotoxicity due to reactive intermediates formed during metabolism.
6. Conclusion
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- demonstrates significant biological activity through mechanisms such as enzyme inhibition and antimicrobial action. Its efficacy can be influenced by structural modifications, making it a promising candidate for further pharmacological studies.
Properties
IUPAC Name |
2-chloro-N-(3-phenylmethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSCOWZKWFVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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